
Ethyl 4-chloro-6-cyanonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-6-cyanonicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a chloro group at the 4th position and a cyano group at the 6th position on the nicotinate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-6-cyanonicotinate typically involves the reaction of 4-chloronicotinic acid with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then heated to promote the esterification process, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-chloro-6-cyanonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while reduction reactions can produce amine derivatives.
Applications De Recherche Scientifique
Ethyl 4-chloro-6-cyanonicotinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-chloro-6-cyanonicotinate involves its interaction with specific molecular targets and pathways. The chloro and cyano groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound can modulate specific enzymes and receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 4-chloro-6-cyanonicotinate can be compared with other similar compounds such as:
Ethyl 4-chloro-3-hydroxybutyrate: This compound also contains a chloro group but differs in its functional groups and overall structure.
Ethyl 4-cyano-3-hydroxybutyrate: Similar to this compound, this compound contains a cyano group but has different substituents.
The uniqueness of this compound lies in its specific substitution pattern on the nicotinate ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H7ClN2O2 |
|---|---|
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
ethyl 4-chloro-6-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-14-9(13)7-5-12-6(4-11)3-8(7)10/h3,5H,2H2,1H3 |
Clé InChI |
PWXWLGBFUIFELI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(N=C1)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate](/img/structure/B12987715.png)
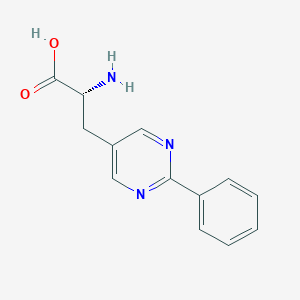

![4-Methoxy-2-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12987741.png)
![1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12987749.png)
![1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide](/img/structure/B12987752.png)
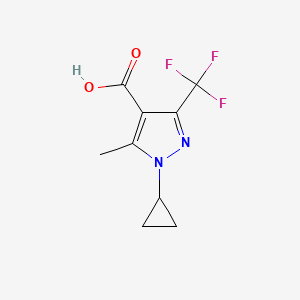
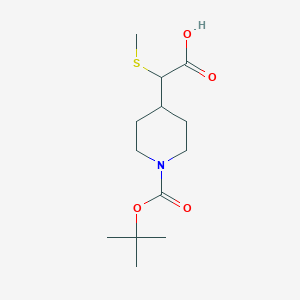
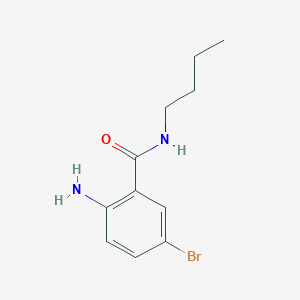
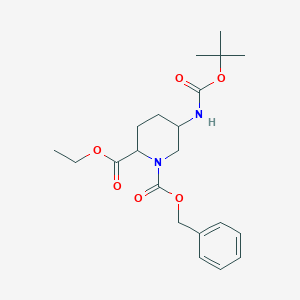
![3,4-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12987774.png)
![4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B12987781.png)
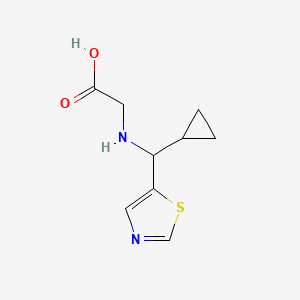
![6-(1-Benzylpyrrolidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12987789.png)
